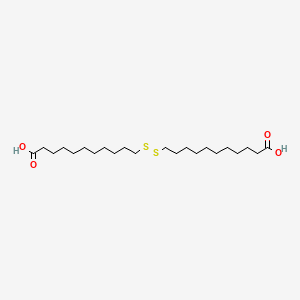

Bis(10-carboxydecyl)disulfide

描述

Significance of Organic Disulfides in Surface Chemistry and Nanotechnology

Organic disulfides play a crucial role in surface chemistry and nanotechnology, primarily through the formation of self-assembled monolayers (SAMs). nih.gov SAMs are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. nih.gov The disulfide bond can cleave and form strong covalent bonds between the sulfur atoms and the metal surface, particularly with gold. nih.gov This process results in a densely packed and well-defined organic thin film that can alter the surface properties of the material. researchgate.net

The ability to tailor the terminal functional groups of these organic molecules allows for precise control over the surface's chemical and physical properties, such as wettability, adhesion, and biocompatibility. nih.gov This functionalization is paramount in the development of advanced materials for applications including biosensors, corrosion-resistant coatings, and nanoelectronic devices. mdpi.com In nanotechnology, dithiol-based compounds are used to stabilize nanoparticles, preventing their aggregation and enabling their use in targeted drug delivery and medical imaging. cicbiomagune.es

Overview of Bis(10-carboxydecyl)disulfide in Advanced Materials Research

This compound is a bifunctional organic disulfide that has garnered attention in advanced materials research. Its structure consists of two undecanoic acid chains linked by a disulfide bond. The terminal carboxylic acid (-COOH) groups provide a handle for further chemical modifications or for controlling surface charge, while the disulfide group serves as an anchor to metal surfaces.

This compound is particularly noted for its ability to form self-assembled monolayers on gold surfaces. Research has shown that SAMs of this compound exhibit comparable surface properties to those formed from the corresponding alkanethiol, 11-mercaptoundecanoic acid. rsc.orgscispace.com This makes it a valuable molecule for creating functionalized surfaces with specific chemical and electrochemical characteristics. Its synthesis is typically achieved through the oxidation of 11-mercaptoundecanoic acid. nii.ac.jp

Chemical and Physical Properties of this compound

| Property | Value |

| Synonym | 11,11′-Dithiobis(undecanoic acid) |

| CAS Number | 23483-56-9 |

| Molecular Formula | C₂₂H₄₂O₄S₂ |

| Molecular Weight | 434.70 g/mol |

| Melting Point | 93-97 °C |

| Appearance | Solid |

Detailed Research Findings on this compound SAMs

A key area of investigation for this compound is its behavior in self-assembled monolayers on gold electrodes. A comparative study with other ω-carboxy alkanethiols has provided valuable insights into its surface properties.

A study by Dai et al. investigated the surface pKa of the terminal acid groups in a self-assembled monolayer of this compound on a gold electrode. The surface pKa was determined to be 7.3. rsc.orgscispace.com This value is identical to that of the monolayer formed by 11-mercaptoundecanoic acid, indicating that the disulfide anchor results in a comparable surface environment for the carboxylic acid groups. rsc.orgscispace.com

The same study also examined the influence of the SAM on the heterogeneous electron transfer rate constant (k_s) for the electroactive probe Fe(CN)₆³⁻. The research found that the SAMs of both this compound and 11-mercaptoundecanoic acid exhibit the same k_s value, further demonstrating that they possess equivalent surface properties in this context. rsc.orgscispace.com

| Research Finding | Value | Comparison Compound |

| Surface pKa | 7.3 | 11-mercaptoundecanoic acid (7.3) |

| Electron Transfer Rate Constant (k_s) | Identical to comparison | 11-mercaptoundecanoic acid |

These findings underscore that this compound is an effective precursor for forming well-defined and functional self-assembled monolayers, with properties that are highly predictable and analogous to their single-chain thiol counterparts. This makes it a reliable component for the bottom-up fabrication of functional surfaces in various technological fields.

属性

IUPAC Name |

11-(10-carboxydecyldisulfanyl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4S2/c23-21(24)17-13-9-5-1-3-7-11-15-19-27-28-20-16-12-8-4-2-6-10-14-18-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJYVLSWSYMCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCSSCCCCCCCCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577909 | |

| Record name | 11,11'-Disulfanediyldiundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23483-56-9 | |

| Record name | 11,11'-Disulfanediyldiundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(10-carboxydecyl) disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of Bis 10 Carboxydecyl Disulfide

Synthetic Methodologies for Long-Chain Dithiols and Disulfides

The primary route to synthesizing Bis(10-carboxydecyl)disulfide involves the oxidation of the corresponding thiol, 11-mercaptoundecanoic acid. scispace.comcymitquimica.com This process is a specific example of the broader synthetic strategies used for creating long-chain symmetrical disulfides.

General methods for the synthesis of symmetrical disulfides predominantly rely on the oxidative coupling of thiols. nih.govrsc.org This direct dehydrogenation is favored for its high atom economy, often producing only hydrogen as a byproduct. rsc.org A variety of oxidizing agents can be employed, and the choice often depends on the substrate's functional group tolerance and the desired reaction conditions. oup.comthieme-connect.de

Common Oxidative Coupling Methods for Thiols:

| Oxidizing System | Conditions | Substrate Scope | Reference |

| N-anomeric amide | Room temp, MeCN, Argon | Aliphatic & Aromatic | nih.gov |

| Sodium Tellurite (Na₂TeO₃) | Room temp, Phase-transfer | Differentiates thiols | oup.com |

| Basic Hydrogen Peroxide | Basic solution | From isothiuronium (B1672626) salts | thieme-connect.de |

For long-chain thiols like 11-mercaptoundecanoic acid, the synthesis often starts from a corresponding halogenated precursor, such as 11-bromoundecanoic acid. researchgate.net The halogen is displaced by a sulfur-containing nucleophile to introduce the thiol functionality, which is then oxidized to the disulfide. For instance, a common sequence involves reacting an 11-haloundecanoic acid with a thio-source like sodium hydrogen sulfide (B99878) (NaSH) or thiourea, followed by oxidation to yield this compound. thieme-connect.deresearchgate.net

Disulfide Bond Formation and Cleavage Mechanisms Relevant to this compound

The disulfide bond is a dynamic covalent linkage, and its formation and cleavage are critical to the function of this compound in various applications.

Disulfide Bond Formation: The formation of the disulfide bond in this compound from 11-mercaptoundecanoic acid is an oxidation process. This can proceed through several mechanisms, including radical coupling. nih.govrsc.org In one pathway, a thiol is converted to a sulfur radical (thiyl radical), and two of these radicals then combine to form the disulfide bond. nih.gov This can be initiated by various oxidants or even under metal-free conditions with specific reagents. nih.govrsc.org

Disulfide Bond Cleavage: The cleavage, or reduction, of the disulfide bond in this compound regenerates the constituent thiols. This reaction is typically a nucleophilic substitution (SN2) process. nih.govresearchgate.net A nucleophile, such as a thiol anion (thiolate), attacks one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net For this reaction to proceed efficiently, the attacking nucleophile and the two sulfur atoms of the disulfide bond must be aligned in a linear fashion (an angle of approximately 180°). nih.govresearchgate.net

Common reducing agents for disulfide bonds include other thiols, like dithiothreitol (B142953) (DTT), or phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The process where one thiol cleaves a disulfide bond is known as thiol-disulfide exchange. nih.govresearchgate.net This can occur intermolecularly, for example, between a reducing agent and this compound. researchgate.net The stability and rate of cleavage can be influenced by factors like mechanical stress and the electrostatic environment. researchgate.netub.edu

Mechanisms of Disulfide Bond Cleavage:

| Mechanism | Description | Key Features |

| Thiol-Disulfide Exchange | A thiolate anion acts as a nucleophile, attacking a sulfur atom of the disulfide bond to form a new mixed disulfide, which then reacts further to yield two thiols. nih.govresearchgate.net | Requires a nucleophilic thiol. The three sulfur atoms involved must be in-line. nih.govresearchgate.net |

| Reduction by Oxidoreductases | In biological contexts, enzymes like thioredoxin can cleave disulfide bonds using a reactive dithiol/disulfide active site. researchgate.netrsc.org | Highly specific and efficient. rsc.org |

| Reduction by other agents | Reagents like DTT are commonly used in laboratory settings to reduce disulfide bonds. morressier.com | Effective for regenerating thiols from disulfides. morressier.com |

Functionalization Strategies for this compound Derivatives

The two terminal carboxylic acid groups on this compound provide convenient handles for further chemical modification, allowing the creation of a wide range of derivatives. These functionalizations are key to attaching the molecule to surfaces, polymers, or other biomolecules. utwente.nlgoogle.com

Esterification: The carboxylic acid groups can be converted to esters through reaction with various alcohols. This esterification can be catalyzed by acids or accomplished using coupling agents that activate the carboxylic acid. rsc.orgnih.gov A novel method utilizes carbon disulfide (CS₂) as a coupling agent under neutral, metal-free conditions to produce esters in high yields. rsc.org

Amide Bond Formation: One of the most common functionalization strategies is the formation of amide bonds by coupling the carboxylic acid groups with primary or secondary amines. nih.govnih.gov This reaction typically requires the use of coupling reagents to activate the carboxylic acid, forming a more reactive intermediate that is then susceptible to nucleophilic attack by the amine. luxembourg-bio.comrsc.org

Commonly used coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). morressier.comnih.gov The EDC activates the carboxyl group, which then reacts with NHS or HOBt to form a more stable, reactive ester. This active ester subsequently reacts with an amine to form the desired amide bond, proving effective even for electron-deficient amines. nih.gov This strategy is widely employed to attach molecules like this compound to amine-functionalized surfaces or biomolecules. utwente.nl

Table of Common Amide Coupling Reagents:

| Reagent System | Description | Byproducts | Reference |

| EDC/NHS | Forms a reactive NHS ester intermediate. | Water-soluble urea (B33335) derivative. | morressier.comutwente.nl |

| DCC/HOBt | Forms a reactive HOBt ester; HOBt reduces epimerization risk. | Dicyclohexylurea (DCU), often insoluble. | luxembourg-bio.com |

| HATU/DIPEA | Forms a highly reactive O-acylisourea intermediate. | Water-soluble byproducts. | nih.gov |

These functionalization strategies enable the integration of this compound into more complex systems, leveraging both the reversible nature of the disulfide bond and the versatile chemistry of the carboxylic acid groups.

Self Assembled Monolayers Sams of Bis 10 Carboxydecyl Disulfide

Fundamental Principles of SAM Formation on Metallic Surfaces

The formation of self-assembled monolayers of Bis(10-carboxydecyl)disulfide on metallic substrates is a spontaneous process driven by the strong affinity of sulfur for noble metals. This section delves into the kinetics, thermodynamics, and structural organization of these monolayers on gold surfaces.

Adsorption Kinetics and Thermodynamics on Gold Substrates

The adsorption of dialkyl disulfides, such as this compound, onto gold surfaces is a complex process. While both thiols and disulfides form similar species on the surface, believed to be a gold thiolate, their adsorption kinetics can differ. harvard.edu The process is generally understood to involve the cleavage of the disulfide bond, followed by the formation of two sulfur-gold bonds. harvard.edu

Studies comparing the formation of SAMs from dialkyl disulfides and alkanethiols have shown that the resulting monolayers exhibit similar properties, such as wettability, suggesting the formation of a comparable surface structure. harvard.edu The thermodynamics of this process are highly favorable, leading to the spontaneous formation of a stable, ordered monolayer. The concentration of the disulfide in the solution and the immersion time of the gold substrate are critical factors that influence the quality and completeness of the resulting SAM. rsc.orgresearchgate.net Research has indicated that the adsorption process can be influenced by mass transport limitations, as well as by the kinetics of the surface reaction itself. nih.gov

Molecular Packing and Structural Organization within SAMs

Once adsorbed onto the gold surface, the long alkyl chains of this compound molecules arrange themselves into a densely packed, ordered structure. This organization is driven by van der Waals interactions between the adjacent hydrocarbon chains. The terminal carboxyl groups are oriented away from the surface, creating a new interface with the surrounding environment.

The structure and packing of the monolayer significantly impact its properties. A well-ordered monolayer with minimal defects provides a robust barrier and a well-defined surface chemistry. The length of the alkyl chain plays a crucial role in the degree of order within the SAM, with longer chains generally leading to more organized and stable monolayers. rsc.orgresearchgate.net The final orientation of the molecules is typically described as "standing up" rather than "lying down," which is a result of conformational transitions that occur during the adsorption process. nih.gov

Electrochemical Characterization of this compound SAMs

Electrochemical methods are powerful tools for characterizing the properties of this compound SAMs. These techniques allow for the determination of key surface parameters and provide insights into the behavior of the monolayer in an electrochemical environment.

Determination of Surface pKa Values of Terminal Carboxyl Groups

The terminal carboxyl groups of the this compound SAMs can undergo protonation and deprotonation depending on the pH of the surrounding solution. The apparent surface pKa is a measure of the acidity of these surface-confined groups and is a critical parameter that dictates the surface charge and interfacial properties. researchgate.net

Electrochemical titration is a common method used to determine the surface pKa. rsc.orgresearchgate.net For this compound SAMs on gold electrodes, the surface pKa has been determined to be 7.3. rsc.orgresearchgate.netscispace.comresearchgate.net This value is notably different from the pKa of carboxylic acids in bulk solution, a shift that is attributed to the unique microenvironment of the monolayer surface. The surface pKa is influenced by factors such as the packing density of the monolayer and the dielectric constant at the interface. rsc.orgresearchgate.net

Influence on Heterogeneous Electron Transfer Kinetics (ks)

The densely packed organic layer of a this compound SAM acts as a barrier to electron transfer between the underlying gold electrode and a redox-active species in the solution. The rate of this heterogeneous electron transfer, quantified by the standard rate constant (ks), is significantly influenced by the presence and properties of the SAM. rsc.orgresearchgate.netnih.gov

Studies have shown that SAMs of this compound have a strong influence on the heterogeneous electron transfer rate constant of probes like Ferricyanide (Fe(CN)63-). rsc.orgresearchgate.net The value of ks is dependent on the integrity and packing of the monolayer. For a SAM formed from this compound, the ks value for the Fe(CN)63- probe has been found to be the same as that for a SAM of 11-mercaptoundecanoic acid, indicating similar surface properties. rsc.orgresearchgate.netscispace.comresearchgate.net

Electrochemical Titration Methodologies for Surface Property Analysis

Electrochemical titration is a versatile technique used to analyze the surface properties of SAMs. rsc.orgresearchgate.net This method typically involves monitoring an electrochemical response, such as capacitance or the redox behavior of a probe molecule, as a function of the solution pH. The inflection point of the resulting titration curve corresponds to the surface pKa of the terminal functional groups. rsc.orgresearchgate.net

By employing electrochemical impedance spectroscopy or cyclic voltammetry during the titration, detailed information about the monolayer can be obtained. nih.govresearchgate.net These methods allow for the in-situ characterization of the SAM, providing data on the surface charge, the permeability of the monolayer to ions, and the kinetics of electron transfer as a function of the protonation state of the carboxyl head groups. rsc.orgresearchgate.net

Table of Research Findings for this compound SAMs

| Parameter | Value | Method of Determination | Reference |

| Surface pKa | 7.3 | Electrochemical Titration | rsc.orgresearchgate.netscispace.comresearchgate.net |

| Heterogeneous Electron Transfer Rate Constant (ks) for Fe(CN)63- | Same as 11-mercaptoundecanoic acid SAMs | Cyclic Voltammetry | rsc.orgresearchgate.netscispace.comresearchgate.net |

Structural and Morphological Studies of this compound SAMs

The structure and morphology of self-assembled monolayers (SAMs) derived from this compound on gold substrates have been a subject of scientific investigation, aiming to understand the molecular organization and surface characteristics. These studies are crucial for the application of such SAMs in areas like biosensing and surface functionalization.

The properties of SAMs are significantly influenced by the length of the alkyl chains of the constituent molecules. In the case of ω-carboxy alkanethiols, including those derived from this compound, the chain length plays a critical role in determining the surface acidity (pKa) and the electron transfer characteristics of the monolayer. rsc.orgresearchgate.net

Research comparing SAMs of this compound with other ω-carboxy alkanethiols of varying chain lengths has revealed that longer chains generally lead to a higher surface pKa. rsc.orgresearchgate.netscispace.com For instance, the surface pKa of SAMs formed from this compound on a gold electrode has been determined to be 7.3. rsc.orgresearchgate.netscispace.com This is comparable to the pKa of 11-mercaptoundecanoic acid (MUA), which also has an 11-carbon chain (including the carboxyl carbon), but significantly different from shorter chain thiols like thioglycolic acid (pKa 6.1) and 3-mercaptopropionic acid (pKa 5.3). rsc.orgresearchgate.netscispace.com The increase in pKa with chain length is attributed to the creation of a more hydrophobic environment around the terminal carboxylic acid groups, which disfavors their deprotonation.

The chain length also affects the heterogeneous electron transfer rate constant (ks) at the SAM-modified electrode surface. rsc.orgresearchgate.net Generally, a longer alkyl chain results in a more densely packed and ordered monolayer, which acts as a more effective barrier to electron transfer. rsc.orgresearchgate.net Studies have shown that the ks values for the Fe(CN)63- redox probe decrease as the chain length of the ω-carboxy alkanethiol increases. rsc.orgresearchgate.netscispace.com Notably, SAMs of this compound and 11-mercaptoundecanoic acid exhibit similar ks values, further highlighting that the disulfide bond breaks upon adsorption on the gold surface, leading to the formation of a monolayer of 11-mercaptoundecanoic acid. rsc.orgresearchgate.netscispace.com

| Compound | Number of Carbon Atoms | Surface pKa | ks (cm s-1) for Fe(CN)63- |

|---|---|---|---|

| Thioglycolic acid | 2 | 6.1 | 7.4 × 10-3 |

| 3-Mercaptopropionic acid | 3 | 5.3 | 4.6 × 10-3 |

| 11-Mercaptoundecanoic acid | 11 | 7.3 | 4.4 × 10-3 |

| This compound | 11 (per chain) | 7.3 | 4.4 × 10-3 |

| 16-Mercaptohexadecanoic acid | 16 | 7.9 | 2.6 × 10-3 |

The quality of a SAM is critically dependent on the formation time, which influences the number and nature of defects within the monolayer. rsc.org The formation of SAMs from disulfide compounds like this compound involves the cleavage of the S-S bond and the subsequent chemisorption of the resulting thiolate species onto the gold surface. This process is generally slower than the adsorption of thiols.

The initial stages of SAM formation are characterized by the rapid adsorption of molecules in a disordered, low-density phase. Over time, a reorganization process occurs, leading to a more ordered and densely packed monolayer. This "annealing" process helps to minimize defects such as pinholes, grain boundaries, and disordered domains.

Studies investigating the effect of immersion time on SAMs have shown that longer formation times generally lead to more well-ordered and defect-free monolayers. rsc.org For instance, the blocking properties of the SAM against electrochemical probes, which is a measure of the monolayer's quality, improve with increasing immersion time. This is because the molecules have more time to arrange themselves into a crystalline-like, two-dimensional lattice, thereby reducing the number of pathways for the probe to reach the electrode surface. The time required to form a well-ordered monolayer can range from several hours to a full day. acs.org

Mixed Self-Assembled Monolayers Incorporating this compound

Mixed self-assembled monolayers (SAMs) offer a versatile platform for tailoring surface properties by co-adsorbing two or more different thiol compounds. This approach allows for the fine-tuning of surface functionality, wettability, and biocompatibility.

When this compound is co-adsorbed with other alkanethiols, the composition and structure of the resulting mixed SAM depend on several factors, including the relative concentrations of the components in the solution, their chain lengths, and the nature of their terminal functional groups. researchgate.netnih.gov The co-adsorption process can lead to the formation of homogeneously mixed monolayers, phase-separated domains, or more complex structures.

A common strategy involves using a long-chain alkanethiol, such as the one derived from this compound, to provide a matrix and a shorter-chain alkanethiol as a "spacer" molecule. nih.gov The shorter chain creates controlled defects or voids within the monolayer, which can be advantageous for certain applications, such as immobilizing biomolecules while minimizing non-specific adsorption. researchgate.netnih.gov

The final composition of the mixed SAM on the surface may not directly reflect the molar ratio of the thiols in the solution. nih.gov This is due to differences in the adsorption kinetics and intermolecular interactions of the different components. For instance, longer-chain alkanethiols often have stronger van der Waals interactions, which can lead to their preferential adsorption over shorter-chain thiols.

The use of mixed SAMs incorporating this compound provides a powerful method for tailoring surface functionality. researchgate.netnih.gov By co-adsorbing it with other thiols bearing different terminal groups, surfaces with specific chemical and physical properties can be engineered.

For example, by mixing a carboxyl-terminated thiol derived from this compound with a hydroxyl- or oligo(ethylene glycol)-terminated thiol, the surface density of the carboxylic acid groups can be precisely controlled. nih.gov This is particularly important for applications in biosensing, where the density of immobilized bioreceptors needs to be optimized to ensure maximum activity and minimize steric hindrance. The inert, protein-resistant background provided by the hydroxyl- or oligo(ethylene glycol)-terminated thiols helps to reduce non-specific binding of proteins and other biomolecules. nih.gov

Applications in Electrochemical Sensing and Biosensing Architectures

Bis(10-carboxydecyl)disulfide-Modified Electrodes for Analytical Sensing

The modification of electrode surfaces with this compound has been a key strategy in enhancing the sensitivity and selectivity of electrochemical sensors. This approach leverages the specific interactions between the functionalized surface and the target analyte.

Development of Functionalized Electrode Surfaces

The development of functionalized electrode surfaces often involves the creation of self-assembled monolayers (SAMs). This compound readily forms SAMs on gold electrodes. The disulfide bond serves as the anchor to the gold surface, while the long alkyl chains provide a well-ordered and insulating layer. The terminal carboxylic acid groups are then available for further modification or for direct interaction with analytes.

These functionalized surfaces can be created using various techniques, including simple immersion of the gold substrate into a solution containing this compound. aip.org The resulting monolayer provides a defined and reproducible surface chemistry, which is crucial for the development of reliable sensors. mdpi.com The modification of electrode surfaces with such organic molecules can facilitate the binding and capture of specific biomolecules. mdpi.com

Sensing Mechanisms in Disulfide-Modified Electrochemical Systems

Electrochemical sensors based on disulfide-modified electrodes operate on several principles. The binding of an analyte to the functionalized surface can induce changes in the electrochemical properties of the electrode, such as its capacitance or impedance. These changes can be measured and correlated to the concentration of the analyte.

In some systems, the disulfide bond itself can be part of the sensing mechanism. For instance, the presence of certain analytes can lead to the cleavage or formation of disulfide bonds, resulting in a detectable electrochemical signal. nih.gov The modification of electrodes with materials like molybdenum disulfide has been shown to enhance the electroactive surface area and improve electron-transfer properties, leading to better sensing performance. metrohm-dropsens.comyu.edu.jo The synergistic effects between the disulfide compound and other materials on the electrode surface can lead to enhanced catalytic activity and improved sensitivity. srce.hrresearchgate.net

The general principle behind many of these sensors is the conversion of a molecular recognition event into a measurable electrical signal. nih.gov The high surface-to-volume ratio and the presence of reactive sites in disulfide-containing materials make them promising for the development of highly sensitive electrochemical sensors. nih.gov

Integration within Biosensor Platforms

The versatility of this compound extends to its integration into various biosensor platforms, where it plays a crucial role in immobilizing biorecognition elements and transducing biological interactions into detectable signals.

Enzyme Immobilization Strategies on Disulfide-Modified Surfaces

The carboxylic acid groups of this compound provide convenient handles for the covalent immobilization of enzymes. researchgate.net This is a critical step in the fabrication of enzyme-based biosensors. Covalent attachment helps to ensure the stability of the immobilized enzyme and prevents its leaching from the sensor surface. mdpi.com

Several strategies can be employed for enzyme immobilization. One common method involves the activation of the carboxylic acid groups to form reactive esters, such as N-hydroxysuccinimide (NHS) esters. nih.gov These activated esters can then react with amine groups present on the surface of the enzyme, forming stable amide bonds. This method allows for a controlled and oriented immobilization of the enzyme, which can help to retain its catalytic activity. mdpi.comnih.gov The reversibility of the disulfide bond linkage offers a potential advantage, as the enzyme can be released under specific conditions, allowing for the regeneration of the sensor surface. researchgate.net

Cantilever-Based Sensors for Molecular Recognition

This compound has been utilized in the development of highly sensitive cantilever-based sensors. aip.org These sensors detect the binding of molecules by measuring the mechanical bending of a tiny cantilever. semi.ac.cn The surface of the cantilever is typically coated with a material that can specifically interact with the target analyte.

Detection Principles via Capillary Force and Surface Stress

Cantilever-based sensors can operate based on two main principles: surface stress and capillary force.

In the surface stress mode, the binding of analyte molecules to one side of the cantilever induces a change in surface stress, causing the cantilever to bend. semi.ac.cnunibas.ch The adsorption of molecules like this compound onto a gold-coated cantilever can generate compressive surface stress, leading to a downward bending of the cantilever. unibas.ch This bending can be detected with high precision, often using an optical lever system.

A more recent and highly sensitive detection mechanism utilizes capillary force. aip.org In this approach, a meniscus is formed between the cantilever and a surrounding structure. researchgate.net When molecules like this compound adsorb onto the cantilever surface, they alter the solid-liquid interfacial tension. aip.org This change in interfacial tension modifies the contact angle of the meniscus, resulting in a significant change in the capillary force acting on the cantilever. aip.orgresearchgate.net This change in force, which can be several orders of magnitude larger than that induced by surface stress alone, leads to a much larger and more easily detectable cantilever deflection. aip.orgresearchgate.net This amplification of the signal allows for the detection of analytes at extremely low concentrations. aip.org

| Parameter | Value | Reference |

| Equivalent Change in Interfacial Tension (Δγsℓ) | 6.4 mN/m | researchgate.net |

| Equivalent Change in Contact Angle (Δθ) | ~24° | researchgate.net |

| Cantilever Deflection Amplification (vs. Surface Stress) | ~3 orders of magnitude | researchgate.net |

| Estimated Limit of Detection | 10 fM | aip.orgresearchgate.net |

Surface Engineering of Nanomaterials with Bis 10 Carboxydecyl Disulfide

Gold Nanoparticle Functionalization via Thiol-Based Coupling

The interaction between sulfur-containing compounds and gold surfaces is a cornerstone of nanoscience, providing a reliable method for the self-assembly of monolayers. nih.gov The disulfide bond in Bis(10-carboxydecyl)disulfide can be cleaved to form two thiolates, which then readily bind to the gold surface, forming strong Au-S bonds. researchgate.net This process, known as thiol-based coupling or chemisorption, results in the formation of a dense, organized layer of molecules on the nanoparticle surface. nih.govrsc.org

The functionalization of gold nanoparticles (AuNPs) with this compound offers a dual advantage. Firstly, the two long alkyl chains (C10) contribute to the formation of a well-ordered and stable self-assembled monolayer (SAM). Secondly, the terminal carboxylic acid groups provide a hydrophilic surface and offer sites for subsequent chemical conjugation, for instance, through amide bond formation. nih.gov This versatility makes this compound a valuable ligand for creating tailored nanoparticle surfaces.

Research has demonstrated that the nature of the sulfur anchoring group significantly influences the stability and properties of the functionalized nanoparticles. While monothiols are commonly used, disulfides like this compound can offer enhanced stability. dtic.mil The bidentate nature of the binding, where both sulfur atoms of the cleaved disulfide can potentially interact with the gold surface, leads to a more robust and resilient coating. dtic.milnih.gov

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C22H42O4S2 |

| Molecular Weight | 434.70 g/mol |

| CAS Number | 23483-56-9 |

| Appearance | Solid |

| Melting Point | 93-97 °C |

This data is compiled from various chemical suppliers and databases. sigmaaldrich.comnih.gov

Role in Colloidal Stability and Controlled Assembly of Nanostructures

The colloidal stability of nanoparticles is paramount for their practical application, as aggregation can lead to a loss of their unique nanoscale properties. The surface coating of nanoparticles plays a direct role in preventing this aggregation. This compound contributes significantly to the colloidal stability of gold nanoparticles through both electrostatic and steric repulsion mechanisms. The terminal carboxylic acid groups can be deprotonated to create a negatively charged surface, leading to electrostatic repulsion between the nanoparticles.

Studies have shown that ligands with multiple thiol anchors, such as disulfides, provide superior colloidal stability compared to their monothiol counterparts, especially in harsh conditions like high salt concentrations. dtic.mil This enhanced stability is attributed to the "multidentate chelating effect," where the two anchor points provide a stronger and more resilient attachment to the nanoparticle surface. dtic.mil The structurally constrained nature of some disulfide ligands can lead to denser packing on the gold surface, further improving stability. dtic.mil

Furthermore, the functional groups presented by the ligand can be used to direct the controlled assembly of nanostructures. nih.govnih.gov The carboxylic acid groups of this compound can participate in hydrogen bonding or can be used as handles for cross-linking individual nanoparticles into larger, ordered assemblies. This controlled assembly is crucial for the fabrication of functional materials with tailored optical, electronic, or catalytic properties. By tuning the interactions between the functionalized nanoparticles, it is possible to create dimers, trimers, or even larger, more complex architectures.

Design of Functionalized Nanomaterials for Advanced Applications

The ability to functionalize nanomaterials with molecules like this compound opens up a vast landscape of potential applications. The terminal carboxylic acid groups serve as versatile platforms for the attachment of a wide array of other molecules, including biomolecules, polymers, and fluorescent dyes. This "plug-and-play" approach allows for the design of multifunctional nanomaterials with properties tailored for specific tasks. taylorfrancis.com

For instance, in the biomedical field, gold nanoparticles functionalized with this compound can be further conjugated with antibodies, peptides, or drugs for targeted drug delivery, bio-imaging, and diagnostics. nih.govmdpi.com The carboxylic acid groups can be activated to form amide bonds with the amine groups of biomolecules, creating stable bioconjugates. nih.gov

In the realm of materials science, the controlled assembly of nanoparticles functionalized with this compound can be used to create novel materials with unique optical and electronic properties. issstindian.org For example, the precise arrangement of gold nanoparticles can lead to materials with tunable plasmonic responses, which are of interest for applications in sensing, catalysis, and photonics. The functionalization provides a means to control the inter-particle spacing and geometry, which are critical parameters determining the collective properties of the assembled nanostructure.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Functionalization Strategies

While the fundamental synthesis of symmetrical disulfides is established, current research is exploring more efficient, milder, and selective methods. An emerging area is the development of novel methodologies that offer greater control over the final product and allow for diverse functionalization.

Advanced Synthetic Methods : Research has demonstrated convenient methods for synthesizing symmetrical trisulfides, a related class of compounds, using dithiophosphates as reagents, achieving very good yields under mild conditions. researchgate.net These approaches, which avoid undesirable polysulfide side products, could potentially be adapted for the high-purity synthesis of disulfides like Bis(10-carboxydecyl)disulfide. researchgate.net Similarly, methods developed for creating unsymmetrical disulfides by reacting thiols with specific reagents offer pathways to functionalize cysteine derivatives with moieties like carboxydecyl disulfides, highlighting the versatility of disulfide bond formation. researchgate.net

Surface Functionalization : Beyond simple self-assembly, the functionalization of surfaces presenting disulfide or thiol groups is a major research thrust. Light-induced reactions are a promising strategy; UV irradiation can cleave disulfide bonds to generate reactive thiyl radicals. researchgate.net These radicals can then react with a variety of molecules, including alkenes and thiols, enabling the post-modification and photopatterning of surfaces. researchgate.net Another approach involves the in-situ formation of a self-assembled monolayer (SAM) from disulfide-containing additives in complex systems, such as electrolytes for zinc-ion batteries, where the disulfide undergoes reductive decomposition to create a functional interface. rsc.org These strategies allow for the creation of dynamic surfaces whose properties can be altered on demand. researchgate.netrsc.org

Detailed research findings on synthetic strategies are summarized below:

| Method Category | Reagents/Conditions | Outcome/Yield | Reference |

| Symmetrical Trisulfide Synthesis | Aliphatic/aromatic thiols, dithiophosphate (B1263838) derivatives | 81–92% yield, mild conditions | researchgate.net |

| Unsymmetrical Disulfide Synthesis | L-cysteine derivatives, 5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane-2-sulfenyl bromide | Good to excellent yields | researchgate.net |

| Surface Photofunctionalization | UV irradiation of disulfide-functionalized surface | Generation of thiyl radicals for post-modification and patterning | researchgate.net |

| In Situ SAM Formation | Bis(2-hydroxyethyl) disulfide as electrolyte additive | Reductive decomposition and formation of a functional monolayer on Zn anode | rsc.org |

Advanced Characterization Techniques for Surface Architectures

The performance of devices and systems utilizing this compound monolayers is critically dependent on the structure and integrity of the surface architecture. Consequently, the development and application of advanced characterization techniques are essential for progress.

High-Resolution Surface Analysis : Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are standard tools for characterizing SAMs. interchim.fr High-resolution XPS, for instance, can distinguish between sulfur in a disulfide bond (S-S) and sulfur bonded to a carbon atom (S-C), providing direct evidence of the chemical state and integrity of the monolayer. mdpi.com AFM can be used not only for imaging surface topography but also for measuring mechanical properties through methods like in-situ bulge tests, which is particularly relevant for freestanding nanomembranes derived from SAMs. beilstein-journals.org

Mass Spectrometry for Surfaces : A powerful, emerging technique is Self-Assembled Monolayer Desorption Ionization (SAMDI) Mass Spectrometry. SAMDI-MS allows for the direct characterization of molecules on a surface, making it possible to rapidly identify the products of chemical reactions performed on the monolayer, such as monitoring the coupling of other molecules to the terminal carboxyl groups.

Ensemble and Colloidal Characterization : For applications involving nanoparticles functionalized with disulfides, techniques that can characterize entire particle populations are crucial. Asymmetric Flow Field-Flow Fractionation (AF4), coupled with detectors for light scattering and refractive index, has been shown to be superior to standalone dynamic light scattering (DLS) for accurately determining the size distribution of nanoparticles and identifying small quantities of aggregates. researchgate.net

Key characterization techniques and their specific applications are highlighted in the table below:

| Technique | Application | Insights Gained | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Analysis of SAMs on gold and in polymer films | Elemental composition, chemical state of sulfur (S-S vs. S-C bonds) | interchim.frmdpi.com |

| Atomic Force Microscopy (AFM) | Imaging of SAMs, mechanical testing of nanomembranes | Surface topography, spatial mapping of functional groups, mechanical properties (Young's modulus, creep) | interchim.frbeilstein-journals.org |

| SAMDI Mass Spectrometry | Direct analysis of molecules on a surface | Identification of surface reaction products, monitoring protein interactions | |

| Asymmetric Flow Field-Flow Fractionation (AF4) | Size characterization of disulfide-functionalized nanoparticles | Accurate size distribution, detection of aggregates | researchgate.net |

Expanding Applications in Nanoscience and Biotechnology

The unique properties of this compound—its ability to form ordered monolayers on gold and the redox-responsive nature of the disulfide bond—make it a valuable component in a growing number of applications in nanoscience and biotechnology.

Biosensors and Bioconjugation : The terminal carboxylic acid groups of a this compound SAM can be readily functionalized to immobilize biomolecules. interchim.fr This has been used to create platforms for the impedimetric sensing of proteins and for recognizing sugars. interchim.fr The disulfide bond itself is a key element in stimuli-responsive systems. For example, nanoparticles can be functionalized with drugs or antibodies via disulfide linkages. nih.gov In the reducing environment of a cancer cell, which has high concentrations of glutathione, the disulfide bond is cleaved, triggering the release of the payload. researchgate.netnih.gov

Advanced Materials and Energy Storage : The principles of self-assembly using disulfides are being applied in fields beyond biology. In energy storage, disulfide-containing additives in the electrolyte of aqueous zinc-ion batteries have been shown to form a protective SAM on the zinc anode. rsc.org This monolayer stabilizes the electrode-electrolyte interface, suppresses dendrite growth, and significantly improves the battery's lifespan and stability. rsc.org

Photoreactive and Responsive Surfaces : Disulfide-based surfaces can be designed to be photoreactive. researchgate.net Under UV light, the disulfide bond breaks, creating reactive sites that can be used for photopatterning or for creating reparable superhydrophobic surfaces. researchgate.net

Interdisciplinary Research with this compound

The most exciting future directions for this compound lie at the convergence of different scientific fields. The compound serves as a molecular bridge, linking chemistry, materials science, biology, and engineering to create novel, functional systems.

Theranostics : An integrated approach combining therapy and diagnostics, known as theranostics, is a prime area for interdisciplinary research. Magnetic nanoparticles functionalized with disulfide-linked drugs represent a system where materials science (nanoparticle synthesis) and chemistry (surface functionalization) enable advanced biomedical applications (drug delivery and biosensing). nih.gov Such systems could be designed to both detect disease markers and release a therapeutic agent in response. nih.govnih.gov

Smart Materials : The development of self-healing polymers and reparable surfaces relies on the dynamic and reversible nature of chemical bonds like disulfides. researchgate.netmdpi.com Research in this area combines polymer chemistry with materials engineering to create materials that can respond to external stimuli like light or changes in their chemical environment, leading to applications in coatings, electronics, and soft robotics.

Bio-electronics : The interface between a biological system and an electronic device is critical for high-fidelity biosensing. SAMs of this compound provide a well-defined, biocompatible interface on gold electrodes. interchim.fr Interdisciplinary research in this area focuses on integrating these interfaces with electronic components to create highly sensitive devices for detecting antibodies, DNA, and other biomarkers, merging the fields of surface chemistry, molecular biology, and electrical engineering. interchim.frnih.gov

常见问题

Basic: What are the standard methods for synthesizing and characterizing Bis(10-carboxydecyl)disulfide in laboratory settings?

Methodological Answer:

this compound is synthesized via oxidative coupling of 10-carboxydecanethiol under controlled conditions. Key steps include:

- Synthesis : Reacting 10-carboxydecanethiol with an oxidizing agent (e.g., iodine or H2O2) to form the disulfide bond. Purity is ensured through recrystallization or column chromatography .

- Characterization :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure by analyzing proton and carbon shifts, particularly the disulfide bond absence in thiol precursors.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carboxyl (-COOH) and disulfide (-S-S-) functional groups.

- High-Performance Liquid Chromatography (HPLC) : Verify purity (>95% is typical for SAM applications) .

Advanced: What methodological considerations are critical when using this compound to form self-assembled monolayers (SAMs) for protein immobilization?

Methodological Answer:

Key factors for SAM formation and functionalization:

- Substrate Preparation : Gold surfaces must be cleaned via piranha solution (H2SO4/H2O2) to ensure oxide-free, atomically flat surfaces.

- SAM Assembly : Immerse substrates in 1 mM this compound solution in ethanol for 12–24 hours. Monitor surface coverage using ellipsometry (thickness ~2–3 nm) .

- Functionalization :

- Controlled Environments : Avoid oxidizing agents and strong bases to prevent disulfide bond cleavage .

Basic: How can researchers ensure reproducibility in SAMs formed with this compound?

Methodological Answer:

Reproducibility requires strict protocol adherence:

- Standardized Solvent Systems : Use anhydrous ethanol to prevent hydrolysis of disulfide bonds.

- Temperature Control : Maintain 25°C during SAM assembly to minimize kinetic variability.

- Quality Control Metrics :

Advanced: How should researchers address contradictions in the stability of this compound-derived SAMs under varying experimental conditions?

Methodological Answer:

Contradictions in SAM stability often arise from:

- Environmental Factors :

- Mitigation Strategies :

- Systematic Stability Testing : Expose SAMs to gradients of pH, ionic strength, and redox agents. Use Cyclic Voltammetry (CV) to monitor electrochemical stability.

- Comparative Studies : Cross-reference findings with alternative characterization techniques (e.g., Surface-Enhanced Raman Spectroscopy (SERS) vs. XPS ) to resolve discrepancies .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

Advanced: How can this compound be integrated into electrochemical biosensors for real-time protein detection?

Methodological Answer:

- Sensor Design :

- Optimization :

Table 1: Key Studies Using this compound in SAM Applications

Advanced: What statistical approaches are recommended for analyzing data from SAM-based experiments?

Methodological Answer:

- Data Normalization : Use Z-score normalization to account for inter-experimental variability in SAM thickness or surface roughness.

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to SERS or EIS datasets to identify dominant variables (e.g., pH, temperature).

- Error Modeling : Incorporate Monte Carlo simulations to predict SAM defect probabilities under varying conditions .

Basic: How can researchers verify the absence of unbound thiols in this compound samples?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。